N-(3-Aminopropyl)-N-(2-phenylethyl)isoquinoline-5-sulfonamide
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Overview
Description
N-(3-Aminopropyl)-N-phenethylisoquinoline-5-sulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features an isoquinoline core, which is a bicyclic structure containing a benzene ring fused to a pyridine ring, and is functionalized with an aminopropyl group and a phenethyl group. The sulfonamide group attached to the isoquinoline ring further enhances its chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Aminopropyl)-N-phenethylisoquinoline-5-sulfonamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of isoquinoline-5-sulfonyl chloride, which is then reacted with phenethylamine to introduce the phenethyl group. The resulting intermediate is further reacted with 3-aminopropylamine under controlled conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or toluene, and the reactions are typically carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of N-(3-Aminopropyl)-N-phenethylisoquinoline-5-sulfonamide may involve continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis process. Purification of the final product is usually achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-Aminopropyl)-N-phenethylisoquinoline-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, which can reduce the sulfonamide group to a sulfinamide or amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles such as thiols or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often conducted in anhydrous conditions.
Substitution: Thiols, amines; reactions may require the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfinamides, amines.
Substitution: Thiol-substituted or amine-substituted derivatives.
Scientific Research Applications
N-(3-Aminopropyl)-N-phenethylisoquinoline-5-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases where sulfonamide derivatives are known to be effective.
Industry: Utilized in the development of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of N-(3-Aminopropyl)-N-phenethylisoquinoline-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, potentially inhibiting their activity. The aminopropyl and phenethyl groups can enhance the compound’s binding affinity and selectivity for certain targets. The exact pathways involved may vary depending on the specific application and target.
Comparison with Similar Compounds
N-(3-Aminopropyl)-N-phenethylisoquinoline-5-sulfonamide can be compared with other sulfonamide derivatives and isoquinoline-based compounds:
Similar Compounds: Sulfanilamide, N-(3-Aminopropyl)-N-phenethylamine, Isoquinoline-5-sulfonamide.
Uniqueness: The combination of the isoquinoline core with the aminopropyl and phenethyl groups, along with the sulfonamide functionality, makes this compound unique in its chemical reactivity and potential biological activity.
Properties
CAS No. |
651307-26-5 |
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Molecular Formula |
C20H23N3O2S |
Molecular Weight |
369.5 g/mol |
IUPAC Name |
N-(3-aminopropyl)-N-(2-phenylethyl)isoquinoline-5-sulfonamide |
InChI |
InChI=1S/C20H23N3O2S/c21-12-5-14-23(15-11-17-6-2-1-3-7-17)26(24,25)20-9-4-8-18-16-22-13-10-19(18)20/h1-4,6-10,13,16H,5,11-12,14-15,21H2 |
InChI Key |
MCALMIBTAJVLLP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCN(CCCN)S(=O)(=O)C2=CC=CC3=C2C=CN=C3 |
Origin of Product |
United States |
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